molecular formula C24H12N6O10S B11111180 5,5'-sulfonylbis[2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1H-isoindole-1,3(2H)-dione]

5,5'-sulfonylbis[2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1H-isoindole-1,3(2H)-dione]

Cat. No.: B11111180
M. Wt: 576.5 g/mol
InChI Key: DQMGSWOJTDSCFU-UHFFFAOYSA-N
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Description

5,5’-sulfonylbis[2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1H-isoindole-1,3(2H)-dione] is a complex organic compound that features a unique structure combining sulfonyl and isoindole groups with tetrahydropyrimidinyl functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-sulfonylbis[2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1H-isoindole-1,3(2H)-dione] typically involves the reaction of 5-hydroxyuracil derivatives with methacrylic anhydride . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the correct formation of the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of sulfonyl groups makes it susceptible to oxidation reactions.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

5,5’-sulfonylbis[2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1H-isoindole-1,3(2H)-dione] has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The sulfonyl and isoindole groups can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5,5’-sulfonylbis[2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1H-isoindole-1,3(2H)-dione] apart is its unique combination of functional groups, which provides a versatile platform for various chemical modifications and applications. Its structure allows for multiple points of interaction with biological targets, making it a valuable compound in medicinal chemistry and materials science.

Properties

Molecular Formula

C24H12N6O10S

Molecular Weight

576.5 g/mol

IUPAC Name

2-(2,4-dioxo-1H-pyrimidin-5-yl)-5-[2-(2,4-dioxo-1H-pyrimidin-5-yl)-1,3-dioxoisoindol-5-yl]sulfonylisoindole-1,3-dione

InChI

InChI=1S/C24H12N6O10S/c31-17-15(7-25-23(37)27-17)29-19(33)11-3-1-9(5-13(11)21(29)35)41(39,40)10-2-4-12-14(6-10)22(36)30(20(12)34)16-8-26-24(38)28-18(16)32/h1-8H,(H2,25,27,31,37)(H2,26,28,32,38)

InChI Key

DQMGSWOJTDSCFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=CNC(=O)NC5=O)C(=O)N(C2=O)C6=CNC(=O)NC6=O

Origin of Product

United States

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